Erythropterin

Insect pigmentation Pteridine biochemistry Spectral characterization

Erythropterin (CAS 7449-03-8) is a naturally occurring pteridine derivative belonging to the heterocyclic compound class frequently identified in insect pigmentation systems. The compound exists as red microcrystals (as the monohydrate) with a molecular formula of C9H7N5O5 and molecular weight of 265.18 g/mol.

Molecular Formula C9H7N5O5
Molecular Weight 265.18 g/mol
CAS No. 7449-03-8
Cat. No. B12299411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythropterin
CAS7449-03-8
Molecular FormulaC9H7N5O5
Molecular Weight265.18 g/mol
Structural Identifiers
SMILESC(=C(C(=O)O)O)C1=NC2=C(C(=O)NC(=N2)N)NC1=O
InChIInChI=1S/C9H7N5O5/c10-9-13-5-4(7(17)14-9)12-6(16)2(11-5)1-3(15)8(18)19/h1,15H,(H,12,16)(H,18,19)(H3,10,11,13,14,17)/b3-1-
InChIKeyUYTKWXRSYZSDKF-IWQZZHSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erythropterin CAS 7449-03-8 Procurement Guide: Pteridine Pigment Specification and Comparator Identification


Erythropterin (CAS 7449-03-8) is a naturally occurring pteridine derivative belonging to the heterocyclic compound class frequently identified in insect pigmentation systems [1]. The compound exists as red microcrystals (as the monohydrate) with a molecular formula of C9H7N5O5 and molecular weight of 265.18 g/mol [2]. Its ultraviolet-visible absorption maximum occurs at 450 nm (log ε 4.02, measured at pH 1.0), and it exhibits orange fluorescence when excited between 254-365 nm [2]. Erythropterin is primarily recognized as the pigment responsible for red, orange, and yellow color spots on butterfly wings, and has been detected in the integument of multiple insect orders [1].

Why Erythropterin CAS 7449-03-8 Cannot Be Substituted with Leucopterin or Xanthopterin in Pigmentation Research


Pteridine pigments exhibit distinct spectral properties and metabolic pathway positioning that preclude simple interchangeability. Leucopterin produces white/colorless pigmentation, xanthopterin generates yellow coloration, and erythropterin uniquely confers red-orange hues due to its extended conjugated system incorporating a position 7 side chain derived from pyruvate/malate/lactate metabolism [1]. In Orius laevigatus mutant studies, the orange phenotype directly correlated with erythropterin accumulation rather than alterations in leucopterin or xanthopterin levels, demonstrating that color phenotype cannot be rescued by alternative pteridines [2]. HPLC-HILIC separation studies confirm that erythropterin, leucopterin, and xanthopterin exhibit distinct chromatographic retention behaviors, requiring compound-specific analytical methods [3].

Erythropterin CAS 7449-03-8 Quantitative Differentiation Evidence: Comparator-Based Data Tables


Erythropterin vs. Leucopterin and Xanthopterin: Pigment Color and Absorption Maximum Differentiation

Erythropterin exhibits a distinct red-orange pigmentation phenotype with an absorption maximum at 450 nm (log ε 4.02 at pH 1.0), distinguishing it from the white/colorless leucopterin and the yellow xanthopterin [1]. This spectral differentiation enables unambiguous identification in complex biological matrices via UV-Vis spectrophotometry [2].

Insect pigmentation Pteridine biochemistry Spectral characterization

Erythropterin Side-Chain Biosynthesis: Differential Precursor Incorporation from Pyruvate, Malate, and Lactate

In Colias eurytheme wing incubation studies using radioactive precursors, erythropterin demonstrated strong incorporation of 14C from pyruvate, malate, and lactate into its position 7 side chain [1]. In contrast, sepiapterin (a related yellow pteridine pigment) showed no detectable incorporation from any of these precursors into its position 6 side chain [1]. This establishes erythropterin as metabolically distinct from sepiapterin and other 6-alkylated pteridines.

Pteridine biosynthesis Metabolic pathway analysis Isotope labeling

Erythropterin Accumulation as Direct Correlate of Orange Mutant Phenotype in Orius laevigatus

In the ambar mutant of Orius laevigatus, orange-colored nymphs exhibited significantly elevated levels of erythropterin compared to wild-type yellowish nymphs [1]. Concurrently, mutant nymphs showed reduced leucopterin levels and elevated pterin levels [1]. Erythropterin was identified as the sole orange pigment responsible for the mutant phenotype, establishing a direct causal relationship between erythropterin accumulation and observable color change.

Insect mutant phenotyping Pteridine quantification Pigment biosynthesis

Erythropterin Chromatographic Retention and Mass Spectrometric Detection: HILIC-MS/MS Method Validation

A validated HILIC-MS/MS method achieved separation of six pteridines including erythropterin, leucopterin, xanthopterin, isoxanthopterin, biopterin, and neopterin using a ZIC®-HILIC column with mobile phase acetonitrile/5 mM ammonium acetate pH 6.80 (85/15 v/v) [1]. The method provided linearity from 0.3 to 5000 ng/mL (r > 0.9975) with repeatability RSD < 8.09% for all pteridines [1]. Erythropterin was among the quantified analytes in Graphosoma species cuticle extracts, demonstrating applicability to insect pigment profiling [1].

Analytical chemistry HILIC chromatography Pteridine separation

Erythropterin Concentration Variation Across Developmental Stages in Dysdercus Species

Quantitative analysis across post-embryonic development of Dysdercus species revealed that the highest erythropterin concentration occurred in deep red-colored nymphs and adults of D. nigrofasciatus in older developmental stages [1]. The study documented quantitative variations in pteridine levels, including erythropterin, isoxanthopterin, leucopterin, and 7-methyl-xanthopterin, demonstrating that erythropterin accumulation correlates with specific developmental windows and color intensity [1].

Developmental biology Pigment accumulation Insect physiology

Erythropterin Solubility and Storage Stability: Vendor-Specified Parameters for Experimental Planning

Vendor technical specifications indicate erythropterin is soluble in DMSO and water , with lyophilized powder stability of 36 months when stored at -20°C under desiccated conditions [1]. In solution, stability is limited to 3 months at -20°C with recommendations to aliquot to avoid multiple freeze/thaw cycles [1]. Erythropterin exhibits sensitivity to light and heat, which can affect stability .

Compound handling Solubility Storage stability

Erythropterin CAS 7449-03-8 Application Scenarios Derived from Comparative Evidence


Insect Pigmentation and Developmental Biology Research

Erythropterin serves as the specific orange-red pigment biomarker in studies of pteridine biosynthesis and color pattern formation in insects. As demonstrated in Orius laevigatus mutant analysis, erythropterin accumulation directly correlates with orange phenotype development [1]. The compound's distinct accumulation pattern across developmental stages in Dysdercus species [2] makes it valuable for staging studies and mutant characterization. Researchers investigating color polymorphism, warning coloration (aposematism), or developmental timing in Heteroptera and Lepidoptera species should procure erythropterin rather than alternative pteridines such as leucopterin (white) or xanthopterin (yellow) [3].

Pteridine Metabolic Pathway Mapping Using Isotopic Tracers

Erythropterin is a terminal product of the xanthopterin branch of pteridine biosynthesis, receiving its position 7 side chain via incorporation of pyruvate, malate, or lactate derivatives [1]. This metabolic pathway positioning makes erythropterin a specific endpoint for studying the branch leading from GTP through xanthopterin to erythropterin and leucopterin. Researchers conducting isotope labeling studies in insect models should note that erythropterin and sepiapterin belong to distinct branches of the bipartite pteridine pathway, and thus cannot be used interchangeably as pathway tracers [1].

Analytical Method Development and Pteridine Profiling Reference Standard

Erythropterin is one of six key pteridines validated for simultaneous quantification via HILIC-MS/MS with linear range 0.3-5000 ng/mL (r > 0.9975) and RSD < 8.09% [1]. This validated method enables comparative profiling of pteridine distributions across insect species, color morphs, and developmental stages. The compound's distinct UV-Vis absorption maximum at 450 nm (log ε 4.02, pH 1.0) [2] provides an additional orthogonal detection parameter for chromatographic peak confirmation. Analytical laboratories developing pteridine profiling methods or conducting insect pigment chemotaxonomy studies require authentic erythropterin reference material.

Ecological and Evolutionary Studies of Aposematic Coloration

Pterin derivatives, including erythropterin, are responsible for the characteristic warning coloration of Heteroptera and other insects, signaling unpalatability to predators [1]. Erythropterin's orange-red pigmentation contributes specifically to the aposematic color palette, distinguishing it from the white (leucopterin) and yellow (xanthopterin) components of the warning display [2]. Researchers conducting predator-prey interaction studies, chemical ecology investigations, or evolutionary analyses of warning signal evolution should select erythropterin when studying the red-orange component of aposematic phenotypes.

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